molecular formula C13H17NO5 B13553669 Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate

Cat. No.: B13553669
M. Wt: 267.28 g/mol
InChI Key: JMFFNAIWNCCECE-UHFFFAOYSA-N
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Description

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate involves the protection of amino groups in organic synthesis. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage . This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate can be compared to other Boc-protected compounds, such as:

    Methyl 4-[(tert-butoxycarbonyl)amino]benzoate: Similar structure but lacks the hydroxyl group.

    4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Contains a carboxylic acid group instead of an ester.

    tert-Butyl 4-[(tert-butoxycarbonyl)amino]benzoate: Contains an additional tert-butyl group

These compounds share similar chemical properties but differ in their functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(10(15)7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17)

InChI Key

JMFFNAIWNCCECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

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